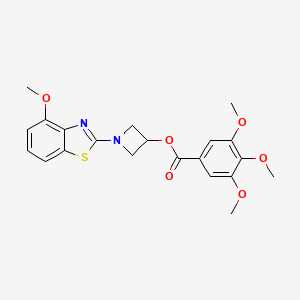

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate

Description

Properties

IUPAC Name |

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-25-14-6-5-7-17-18(14)22-21(30-17)23-10-13(11-23)29-20(24)12-8-15(26-2)19(28-4)16(9-12)27-3/h5-9,13H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCAZYANYSQWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzothiazole ring: This can be achieved through the condensation of 2-aminothiophenol with methoxy-substituted aldehydes or ketones.

Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

Coupling of the benzothiazole and azetidine rings: This step often involves nucleophilic substitution reactions.

Attachment of the trimethoxybenzoate group: This can be done through esterification reactions using trimethoxybenzoic acid and suitable coupling agents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems .

Chemical Reactions Analysis

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its benzothiazole moiety.

Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity . Pathways involved in its mechanism of action include inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing the 3,4,5-trimethoxybenzoate core or heterocyclic motifs. Key differences in substituents and biological activities are summarized below:

Table 1: Structural and Functional Comparison

Impact of Heterocyclic Moieties

- Benzothiazole vs. Benzotriazole (BTA vs. Compound 71): The target compound’s 4-methoxybenzothiazole group may enhance binding affinity compared to benzotriazole derivatives. Compound 71 (benzotriazole-linked) showed only moderate antiproliferative activity, whereas benzothiazole-containing BTA exhibited high CK-1δ inhibition (pIC50 = 7.8) . The electron-rich benzothiazole likely improves π-π stacking or hydrogen-bonding interactions with target proteins.

- Azetidine vs. Alkyl Chains (Target Compound vs. TMB-8): TMB-8’s long alkyl chain facilitates membrane permeability but may reduce target specificity.

Ester Group Modifications

- Azetidin-3-yl Ester vs. Linear Alkyl Esters (Target Compound vs. Butyl/Isopentyl Esters): Butyl and isopentyl esters () showed potency variations dependent on chain length, with isopentyl (compound 6) being slightly more active than butyl (compound 5). The azetidin-3-yl group, a four-membered ring, combines steric bulk with restricted rotation, which may enhance binding entropy compared to flexible alkyl chains .

Trimethoxybenzoate Derivatives in Anticancer Research

- Combretastatin Analogs (): These derivatives often target tubulin polymerization. While the target compound’s benzothiazole-azetidine system differs from combretastatin’s stilbene core, both exploit the 3,4,5-trimethoxy motif for hydrophobic interactions with tubulin’s colchicine-binding site .

- Naphthalene Derivatives (): Compound 11 (2-methylnaphthalene ester) demonstrated higher cytotoxicity than diphenyl analogs, suggesting fused aromatic systems enhance activity. The target compound’s benzothiazole may mimic this effect through planar aromatic interactions .

Biological Activity

1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 496.6 g/mol. The structure features multiple functional groups, including methoxy and benzothiazole moieties, which enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate |

| InChI Key | IIIVUDODHADGCY-UHFFFAOYSA-N |

Biological Activity

Research indicates that compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl derivatives exhibit significant biological activities. These include:

- Anticancer Activity : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, the trimethoxybenzoyl moiety has been linked to antiproliferative effects against melanoma cells by disrupting the folate cycle through inhibition of dihydrofolate reductase .

- Antimicrobial Properties : Benzothiazole derivatives are known for their antibacterial and antifungal activities. They can interact with bacterial enzymes or disrupt cell membranes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For example:

- Dihydrofolate Reductase Inhibition : Compounds containing the trimethoxybenzoyl group have been shown to bind efficiently to human dihydrofolate reductase, leading to downregulation of folate cycle gene expression in cancer cells .

- Enzyme Interaction : The benzothiazole moiety may facilitate interactions with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives:

- Antiproliferative Effects : A study demonstrated that a related compound exhibited significant antiproliferative activity against melanoma cells through the disruption of the folate cycle .

- Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications in substituents can significantly alter their biological profiles, enhancing their potential as therapeutic agents .

Q & A

Basic: What synthetic methodologies are reported for the preparation of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate?

Answer:

The synthesis involves multi-step reactions, often starting with functionalized benzothiazole and azetidine precursors. Key steps include:

- Azetidine Ring Formation : Cyclization of β-lactam precursors using reagents like Tebbe reagent (for olefination) or coupling reactions with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) .

- Benzothiazole Coupling : Condensation of 4-methoxy-1,3-benzothiazol-2-amine with azetidinone intermediates under acidic or basic conditions .

- Esterification : Reacting the azetidine alcohol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) and a catalyst (e.g., DMAP) in THF .

Validation : Purity is confirmed via HPLC (>95%) and structural elucidation via /-NMR and HRMS .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Iterative refinement using SHELXL, accounting for anisotropic displacement parameters and hydrogen bonding .

Tools : WinGX and ORTEP for Windows are recommended for visualization and geometry analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., gastrointestinal motility modulation vs. opioid receptor agonism)?

Answer:

Contradictions may arise from assay design or metabolite interference. Strategies include:

- Mechanistic Profiling :

- Metabolite Screening : Identify active metabolites via LC-MS/MS and test their activity in isolated tissue models (e.g., guinea pig ileum) .

- Dose-Response Studies : Establish concentration-dependent effects to differentiate primary (opioid) vs. secondary (spasmolytic) mechanisms .

Advanced: What experimental designs are optimal for studying this compound’s effects on gastrointestinal (GI) motility?

Answer:

In Vivo Models :

- Rodent Motility Assays : Administer compound (1–10 mg/kg, oral) and measure charcoal transit time in mice .

- Telemetric Monitoring : Implant pressure sensors in rat colon to quantify hyper/hypokinetic responses .

In Vitro Models : - Isolated Organ Baths : Use rabbit jejunum strips to assess spasmolytic activity against KCl-induced contractions .

- Calcium Imaging : Track intracellular Ca flux in enteroendocrine cells (e.g., STC-1 line) to probe secretory effects .

Controls : Include atropine (muscarinic antagonist) and naloxone (opioid antagonist) to isolate mechanisms .

Advanced: How can crystallization challenges (e.g., low yield of stable salts) be addressed during formulation studies?

Answer:

Salt Screening :

- Counterion Selection : Test aromatic sulfonic acids (e.g., 4-methylcoumarin-7-sulfate) for improved stability via ion-exchange resins (e.g., IR-120) .

- Co-Crystallization : Explore co-formers (e.g., succinic acid) using solvent-drop grinding in ethanol/water mixtures .

Crystallization Optimization : - Temperature Gradients : Slow cooling from 60°C to 4°C in ethyl acetate/hexane (1:3) enhances crystal growth .

- Seeding : Introduce microcrystalline seeds during nucleation to control polymorphism .

Advanced: What analytical strategies validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.